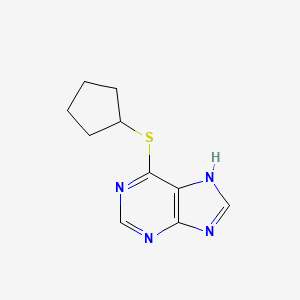

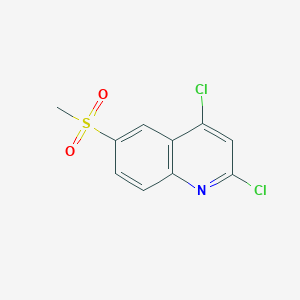

![molecular formula C7H6N2OS B11766998 3-Aminobenzo[d]isothiazol-6-ol](/img/structure/B11766998.png)

3-Aminobenzo[d]isothiazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3-Aminobenzo[d]isothiazol-6-ol est un composé hétérocyclique qui présente un cycle benzénique fusionné à un cycle isothiazole, avec un groupe amino en position 3 et un groupe hydroxyle en position 6

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'une des méthodes courantes de synthèse du 3-Aminobenzo[d]isothiazol-6-ol implique la réaction assistée par micro-ondes de 2-halobenzonitriles avec du thioglycolate de méthyle en présence de triéthylamine dans le diméthylsulfoxyde (DMSO) à 130 °C. Cette méthode permet d'accéder rapidement au composé souhaité avec des rendements allant de 58% à 96% .

Méthodes de production industrielle

Les méthodes de production industrielle du this compound impliquent généralement des procédés évolutifs et rentables. Ces méthodes utilisent souvent des matières premières facilement disponibles et visent à minimiser l'utilisation de réactifs et de solvants dangereux. Le développement d'approches de chimie verte, telles que les méthodes assistées par micro-ondes sans catalyseur en milieu aqueux, a également été exploré pour améliorer l'efficacité et la durabilité environnementale du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

Le 3-Aminobenzo[d]isothiazol-6-ol peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou sulfones correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses amines ou thiols correspondants.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium et le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d'acyle peuvent être utilisés en conditions basiques ou acides pour faciliter les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes alkyles ou acyles aux positions amino ou hydroxyle.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il sert de brique de base pour la synthèse de composés hétérocycliques plus complexes et peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques uniques.

Médecine : Ses dérivés ont été étudiés pour leur potentiel en tant qu'anesthésiques locaux et anti-inflammatoires.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, en tant qu'inhibiteur de kinase, le composé peut se lier au site actif des kinases, empêchant leur activité de phosphorylation et modulant ainsi les voies de signalisation cellulaire. Cette inhibition peut perturber des processus tels que la division et la migration cellulaire, faisant du composé un candidat potentiel pour la thérapie anticancéreuse .

Applications De Recherche Scientifique

3-Aminobenzo[d]isothiazol-6-ol has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique electronic properties.

Mécanisme D'action

The mechanism of action of 3-Aminobenzo[d]isothiazol-6-ol involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, the compound can bind to the active site of kinases, preventing their phosphorylation activity and thereby modulating cellular signaling pathways. This inhibition can disrupt processes such as cell division and migration, making the compound a potential candidate for cancer therapy .

Comparaison Avec Des Composés Similaires

Composés similaires

2-(3-Hydroxybenzyl)benzo[d]isothiazol-3(2H)-one : Ce composé a été étudié pour son potentiel en tant qu'agent multifonctionnel contre la maladie d'Alzheimer.

3-H-benzo[d]pyrazolo[1,5-b]isothiazole : Ce nouveau système cyclique a montré une promesse dans le développement de nouveaux composés hétérocycliques présentant des activités biologiques potentielles.

Unicité

Le 3-Aminobenzo[d]isothiazol-6-ol est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence de groupes amino et hydroxyle permet des modifications chimiques polyvalentes, ce qui en fait un échafaudage précieux pour la découverte de médicaments et la science des matériaux.

Propriétés

IUPAC Name |

3-amino-1,2-benzothiazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-7-5-2-1-4(10)3-6(5)11-9-7/h1-3,10H,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEKGRKOXAUSOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one](/img/structure/B11766919.png)

![(9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine](/img/structure/B11766945.png)

![7-(Chloromethyl)benzo[d]thiazole](/img/structure/B11766950.png)

![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B11766952.png)

![6-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11766960.png)

![4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11767012.png)